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molecular formula C12H14N2 B189236 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 5094-12-2

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B189236
M. Wt: 186.25 g/mol
InChI Key: FYHWPFXPFFPQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345905B2

Procedure details

To a suspension of phenylhydrazine (5.4 g) in 75 mL water was added slowly 4.2 mL of 12 N HCl, followed by addition of 1-methylpiperidin-4-one (6.7 g). Additional 16 g of 12N HCl was added and the reaction mixture was heated at 55° C. for 2 days. After cooling in a ice-water bath, 10 N NaOH solution was added slowly until pH>12.20 g of NaCl was added to the mixture and the reaction mixture was extracted with 2×100 mL of CH2Cl2. The combined extracts were dried over Na2SO4, filtered and concentrated. The residue was swished from EtOAc to give 7 g of the title compounds as a light yellow solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:10][N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1.[OH-].[Na+].[Na+].[Cl-]>O>[CH3:10][N:11]1[CH2:16][CH2:15][C:14]2[NH:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=3[C:13]=2[CH2:12]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in a ice-water bath
ADDITION
Type
ADDITION
Details
was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 2×100 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CC2=C(NC=3C=CC=CC23)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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